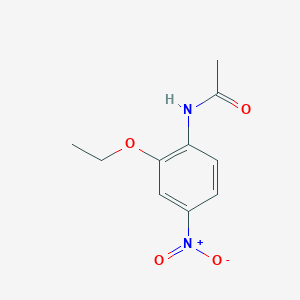![molecular formula C7H14N2 B055667 5-Methyl-1,4-diazabicyclo[3.2.1]octane CAS No. 111453-71-5](/img/structure/B55667.png)
5-Methyl-1,4-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,4-diazabicyclo[3.2.1]octane, also known as DMBO, is a bicyclic amidine compound with a molecular formula of C7H12N2. It is a potent organic base that has been used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,4-diazabicyclo[3.2.1]octane has been used as a catalyst in various chemical reactions due to its basicity and steric hindrance. It has also been used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry. 5-Methyl-1,4-diazabicyclo[3.2.1]octane has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
5-Methyl-1,4-diazabicyclo[3.2.1]octane acts as a base and can react with acids to form salts. It can also act as a nucleophile and participate in various chemical reactions. 5-Methyl-1,4-diazabicyclo[3.2.1]octane has been shown to form stable complexes with certain metal ions, which has led to its use as a ligand in coordination chemistry.
Biochemische Und Physiologische Effekte
5-Methyl-1,4-diazabicyclo[3.2.1]octane has been shown to have anticonvulsant properties in animal models. It has also been studied for its potential as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-1,4-diazabicyclo[3.2.1]octane is a potent base that can be used in small quantities to catalyze various chemical reactions. Its unique chemical properties make it a valuable tool in organic synthesis and coordination chemistry. However, 5-Methyl-1,4-diazabicyclo[3.2.1]octane is highly reactive and can be difficult to handle, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 5-Methyl-1,4-diazabicyclo[3.2.1]octane could focus on its potential as a chiral auxiliary in asymmetric synthesis. It could also be studied for its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, 5-Methyl-1,4-diazabicyclo[3.2.1]octane could be used as a ligand in the development of new catalysts for chemical reactions.
Synthesemethoden
5-Methyl-1,4-diazabicyclo[3.2.1]octane is synthesized by reacting 2,5-dimethylpyrrole with cyanamide in the presence of a strong base. The resulting product is then treated with a reducing agent to obtain 5-Methyl-1,4-diazabicyclo[3.2.1]octane. This method has been optimized to produce 5-Methyl-1,4-diazabicyclo[3.2.1]octane with high purity and yield.
Eigenschaften
CAS-Nummer |
111453-71-5 |
|---|---|
Produktname |
5-Methyl-1,4-diazabicyclo[3.2.1]octane |
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
5-methyl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-7-2-4-9(6-7)5-3-8-7/h8H,2-6H2,1H3 |
InChI-Schlüssel |
MMMRYGZVTYXUJO-UHFFFAOYSA-N |
SMILES |
CC12CCN(C1)CCN2 |
Kanonische SMILES |
CC12CCN(C1)CCN2 |
Synonyme |
1,4-Diazabicyclo[3.2.1]octane,5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



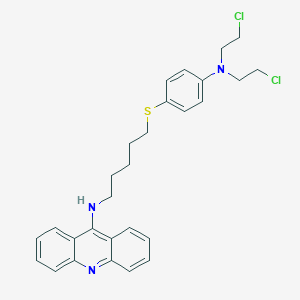
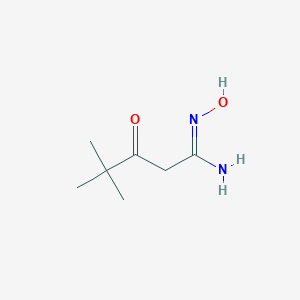
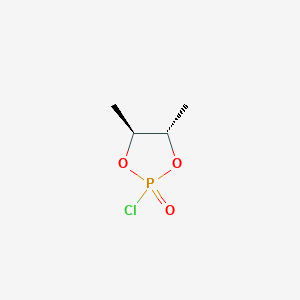
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
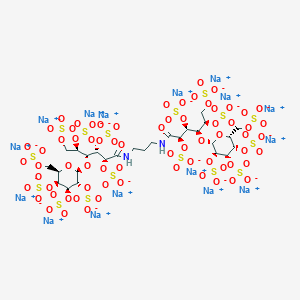
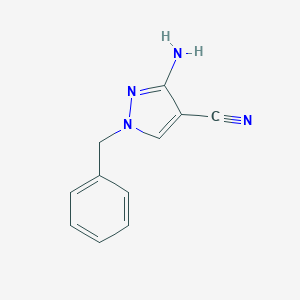
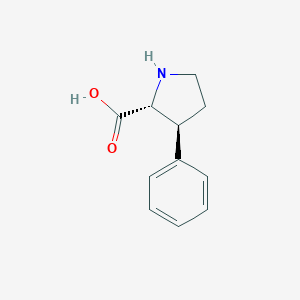
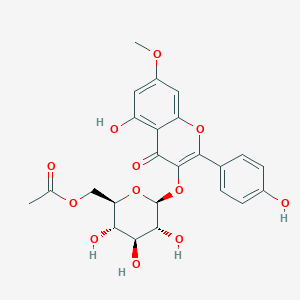
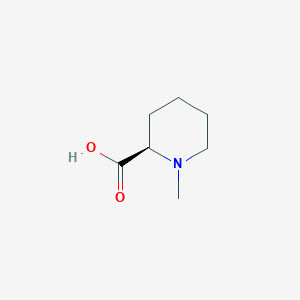
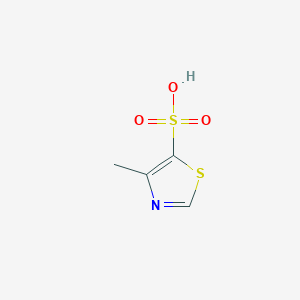
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
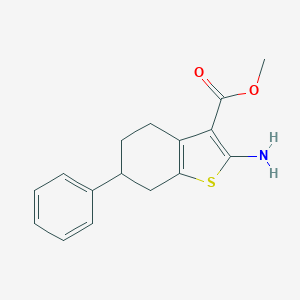
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
